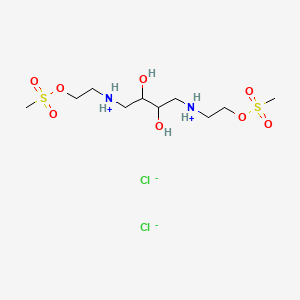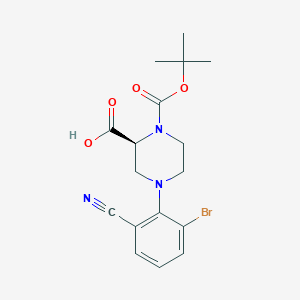
Heptanonitrile, 7-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptanonitrile, 7-fluoro- is an organic compound with the molecular formula C7H12FN It is a derivative of heptanonitrile, where a fluorine atom is substituted at the seventh carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of heptanonitrile, 7-fluoro- typically involves the fluorination of heptanonitrile. One common method is the direct fluorination of heptanonitrile using elemental fluorine or a fluorinating agent such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the seventh carbon position.
Industrial Production Methods: Industrial production of heptanonitrile, 7-fluoro- may involve large-scale fluorination processes using specialized equipment to handle fluorine gas safely. The process requires stringent safety measures due to the highly reactive nature of fluorine.
Analyse Des Réactions Chimiques
Types of Reactions: Heptanonitrile, 7-fluoro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or organolithium compounds.
Major Products:
Oxidation: Formation of heptanoic acid derivatives.
Reduction: Formation of 7-fluoroheptanamine.
Substitution: Formation of various substituted heptanonitrile derivatives.
Applications De Recherche Scientifique
Heptanonitrile, 7-fluoro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to the unique properties imparted by the fluorine atom.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mécanisme D'action
The mechanism of action of heptanonitrile, 7-fluoro- depends on its specific application. In general, the presence of the fluorine atom can significantly alter the compound’s reactivity and interaction with other molecules. Fluorine’s high electronegativity and small size can influence molecular interactions, binding affinities, and metabolic stability.
Comparaison Avec Des Composés Similaires
Heptanonitrile: The non-fluorinated parent compound.
Hexyl cyanide: A similar nitrile compound with a different carbon chain length.
Fluorinated nitriles: Other nitrile compounds with fluorine substitution at different positions.
Uniqueness: Heptanonitrile, 7-fluoro- is unique due to the specific position of the fluorine atom, which can impart distinct chemical and physical properties compared to other fluorinated nitriles
Propriétés
Numéro CAS |
334-44-1 |
|---|---|
Formule moléculaire |
C7H12FN |
Poids moléculaire |
129.18 g/mol |
Nom IUPAC |
7-fluoroheptanenitrile |
InChI |
InChI=1S/C7H12FN/c8-6-4-2-1-3-5-7-9/h1-6H2 |
Clé InChI |
CFSMWCPJTYADHU-UHFFFAOYSA-N |
SMILES canonique |
C(CCCF)CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenesulfonic acid, 4-[[4-[(2-hydroxy-1-naphthalenyl)azo]phenyl]azo]-](/img/structure/B13732015.png)
![8-[5-(6,7-dihydro-6-methyl-2,4-diphenyl-5H-1-benzopyran-8-yl)penta-2,4-dienylidene]-5,6,7,8-tetrahydro-6-methyl-2,4-diphenyl-1-benzopyrylium perchlorate](/img/structure/B13732036.png)






![(NE)-N-[(2-isoquinolin-1-ylphenyl)methylidene]hydroxylamine](/img/structure/B13732079.png)





